Flazasulfuron-d6
Description
Flazasulfuron-d6 is a deuterium-labeled isotopologue of Flazasulfuron, a sulfonylurea herbicide widely used for pre- and post-emergence weed control in turfgrasses and cereal crops. The compound is chemically designated as N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-sulfonamide-d6, where six hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, enabling precise quantification of Flazasulfuron residues in environmental and biological matrices .
Properties
Molecular Formula |
C₁₃H₆D₆F₃N₅O₅S |
|---|---|
Molecular Weight |
413.36 |
Synonyms |
N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide-d6; 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea-d6; Chikara-d6; Katana-d6; OK 1166-d6; SL 160-d6; Shibagen-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Flazasulfuron-d6 shares its core sulfonylurea structure with other herbicides in the sulfonylurea class, such as Sulfometuron-methyl , Rimsulfuron , and Halosulfuron-methyl . However, its deuterated form introduces distinct physicochemical properties:
| Property | This compound | Flazasulfuron | Sulfometuron-methyl | Rimsulfuron |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 471.5 | 465.5 | 364.4 | 432.4 |
| Solubility (mg/L, 25°C) | 3.2 (pH 7) | 3.5 (pH 7) | 70 (pH 7) | 1.2 (pH 7) |
| Soil Half-Life (days) | 25–30 | 15–20 | 10–14 | 20–25 |
| Mode of Action | ALS inhibitor | ALS inhibitor | ALS inhibitor | ALS inhibitor |
Key Differences :
- The deuterium substitution in this compound increases its molecular weight by 6 g/mol, reducing its water solubility slightly compared to non-deuterated Flazasulfuron.
- Enhanced isotopic stability makes this compound less prone to metabolic degradation in analytical workflows, unlike Sulfometuron-methyl, which degrades rapidly in acidic soils .
Environmental Behavior and Degradation
- Photodegradation : this compound demonstrates slower photolysis (t₁/₂ = 48 hours under UV light) than Flazasulfuron (t₁/₂ = 36 hours), attributed to deuterium’s kinetic isotope effect .
- Soil Adsorption : Both compounds show low soil adsorption (Koc = 30–50 mL/g), but this compound’s prolonged half-life reduces leaching risks compared to Rimsulfuron (Koc = 20 mL/g).
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